![molecular formula C12H21Cl2N3 B1435042 N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride CAS No. 2108138-79-8](/img/structure/B1435042.png)
N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride
Overview
Description
“N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride” is a chemical compound with the empirical formula C14H25Cl2N3 . It is a solid substance and is used for pharmaceutical testing .
Synthesis Analysis
While specific synthesis methods for “N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride” were not found, it’s worth noting that piperazine derivatives, which this compound is a part of, have been synthesized through various methods including cyclization of 1,2-diamine derivatives with sulfonium salts .Molecular Structure Analysis
The molecular structure of “N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride” is complex, with a molecular weight of 306.27 . The SMILES string representation of the molecule is CN(C1=CC(CCC2CCNCC2)=CC=N1)C.Cl.Cl .Physical And Chemical Properties Analysis
“N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride” is a solid substance . It has a molecular weight of 306.27 and an empirical formula of C14H25Cl2N3 .Scientific Research Applications
Organic Synthesis
- Reactions with Amines : The compound participates in reactions with secondary amines such as piperidine, facilitating the exchange of dimethyl-amino functions for a piperidine, leading to the synthesis of various heterocyclic compounds. This showcases its utility in creating diverse molecular structures which are crucial in drug development and material science (Allan et al., 1972).
- Addition to Conjugated Dienes : It has been used in the addition of amines to conjugated dienes over solid base catalysts. This process yields unsaturated amines, demonstrating the compound's role in facilitating bond formation which is a fundamental reaction in organic synthesis (Kakuno & Hattori, 1984).
Catalysis
- Integrin Antagonists : It serves as a building block in the development of potent and orally active fibrinogen receptor antagonists, highlighting its importance in the design of molecules with potential therapeutic applications (Hayashi et al., 1998).
- Chemical Synthesis : The compound is involved in microwave-induced reactions for the synthesis of 2-amino-4-heteroarylpyrimidines, indicating its utility in facilitating reactions under specific conditions for the synthesis of complex molecules (Humphries et al., 2009).
Material Science
- Rotational Barrier Studies : Its derivatives have been studied for their rotational barriers, which is crucial in understanding molecular dynamics and properties, impacting material science and molecular engineering (Anagnostis & Turnbull, 2004).
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-4-piperidin-4-ylpyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3.2ClH/c1-15(2)12-9-11(5-8-14-12)10-3-6-13-7-4-10;;/h5,8-10,13H,3-4,6-7H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMYKBGTVMMGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-piperidin-4-ylpyridin-2-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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